molecular formula C23H22N6O2 B3747803 6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

Cat. No.: B3747803
M. Wt: 414.5 g/mol
InChI Key: RKQOKTDPFSZVCL-UHFFFAOYSA-N
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Description

6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring. The final step involves the cyclization to form the triazolopyridazine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various derivatives with different functional groups .

Scientific Research Applications

6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-2-4-18(5-3-1)23-25-24-21-8-9-22(26-29(21)23)28-12-10-27(11-13-28)15-17-6-7-19-20(14-17)31-16-30-19/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQOKTDPFSZVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C(=NN=C5C6=CC=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Reactant of Route 2
Reactant of Route 2
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Reactant of Route 3
Reactant of Route 3
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Reactant of Route 4
Reactant of Route 4
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Reactant of Route 5
Reactant of Route 5
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Reactant of Route 6
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

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